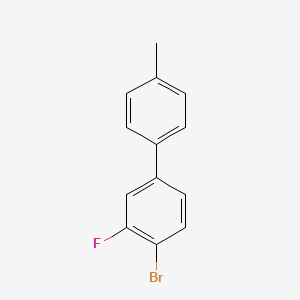
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride typically involves the bromination of pyrimidine followed by the introduction of a carbamoyl chloride group. One common method involves the reaction of 5-bromopyrimidine with N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization and purification through chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The carbamoyl chloride group can react with amines to form urea derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts for cross-coupling reactions.
Condensation Reactions: Reagents such as primary or secondary amines are used under mild heating conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidine derivatives.
Condensation Reactions: Formation of urea derivatives.
Reduction Reactions: Formation of amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride involves its interaction with specific molecular targets. The bromine atom and the carbamoyl chloride group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect the biological activity of the compound, making it useful in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-bromopyrimidin-2-yl)acetamide: This compound is similar in structure but has an acetamide group instead of a carbamoyl chloride group.
5-bromo-2-iodopyrimidine: This compound has an additional iodine atom, making it useful in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various types of reactions makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
2680531-57-9 |
|---|---|
Fórmula molecular |
C6H5BrClN3O |
Peso molecular |
250.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



